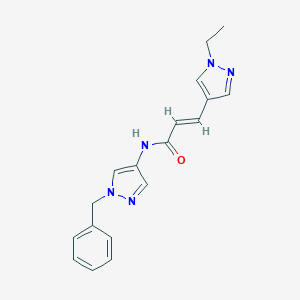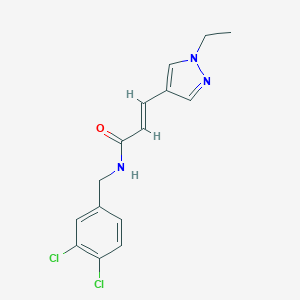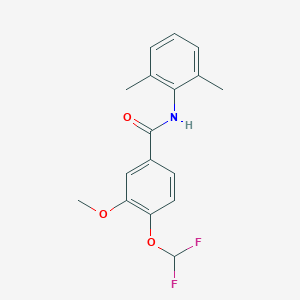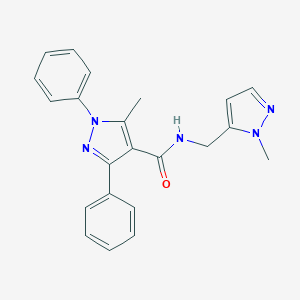![molecular formula C15H13F4N5S B279738 5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279738.png)
5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, also known as BMS-777607, is a small-molecule inhibitor of the protein tyrosine kinase Met. This compound has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer and other diseases.
Mecanismo De Acción
5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol works by inhibiting the activity of the protein tyrosine kinase Met, which is involved in various cellular processes, including cell proliferation, survival, and migration. By inhibiting Met, this compound can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. It has also been shown to modulate the immune response and enhance the efficacy of other cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is its specificity for Met, which makes it a useful tool for studying the role of Met in various cellular processes. However, its potency and selectivity can vary depending on the experimental conditions, and its effects may be influenced by other factors, such as the presence of other signaling pathways.
Direcciones Futuras
There are several potential future directions for research on 5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol. One area of interest is the development of combination therapies that can enhance its antitumor activity. Another area of focus is the identification of biomarkers that can predict response to this compound and other Met inhibitors. Additionally, further studies are needed to elucidate the mechanisms underlying its effects on the immune system and to explore its potential use in other diseases beyond cancer.
Métodos De Síntesis
The synthesis of 5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves several steps, including the reaction of 3,5-bis(difluoromethyl)-1H-pyrazole with 4-methylphenylisothiocyanate, followed by the reaction of the resulting intermediate with 4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol. The final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential use in cancer therapy. In vitro studies have shown that it inhibits the growth and invasion of various cancer cell lines, including breast, lung, and liver cancer cells. In vivo studies have also demonstrated its antitumor activity in mouse models of cancer.
Propiedades
Fórmula molecular |
C15H13F4N5S |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
3-[[3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H13F4N5S/c1-8-2-4-9(5-3-8)24-12(20-21-15(24)25)7-23-11(14(18)19)6-10(22-23)13(16)17/h2-6,13-14H,7H2,1H3,(H,21,25) |
Clave InChI |
RWOJVZNUCLVYOH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)CN3C(=CC(=N3)C(F)F)C(F)F |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=NNC2=S)CN3C(=CC(=N3)C(F)F)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(methoxymethyl)-1H-pyrimidin-4-one](/img/structure/B279655.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B279656.png)


![4-bromo-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279663.png)
![3-(3,4-dichlorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B279665.png)
![5-[(2-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide](/img/structure/B279668.png)
![3-[(2-methoxyphenoxy)methyl]-N-propylbenzamide](/img/structure/B279669.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B279671.png)
![4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B279672.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B279673.png)
![4-(4-methoxyphenyl)-5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B279674.png)


